molecular formula C5H11FN2 B12971948 5-Fluoropiperidin-3-amine

5-Fluoropiperidin-3-amine

Cat. No.: B12971948
M. Wt: 118.15 g/mol
InChI Key: UVPYCEQDGBSWRZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoropiperidin-3-amine typically involves the introduction of a fluorine atom into the piperidine ring. One common method is the nucleophilic substitution reaction, where a suitable leaving group on the piperidine ring is replaced by a fluorine atom. This can be achieved using reagents such as potassium fluoride or cesium fluoride in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. One such method is the Balz-Schiemann reaction, which involves the diazotization of an aromatic amine followed by thermal decomposition to introduce the fluorine atom. This method is advantageous for large-scale production due to its simplicity and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Fluoropiperidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce other functional groups into the piperidine ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .

Scientific Research Applications

5-Fluoropiperidin-3-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Fluoropiperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s electronegativity can influence the compound’s binding affinity and selectivity, leading to altered biological activity. The compound may modulate various signaling pathways, including those involved in neurotransmission, inflammation, and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoropiperidin-3-amine is unique due to the specific position of the fluorine atom on the piperidine ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for designing new drugs and materials with improved properties .

Properties

IUPAC Name

5-fluoropiperidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11FN2/c6-4-1-5(7)3-8-2-4/h4-5,8H,1-3,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVPYCEQDGBSWRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNCC1F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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